molecular formula C12H20N2 B3328356 4-Amino-2,6-diisopropylaniline CAS No. 455288-51-4

4-Amino-2,6-diisopropylaniline

Cat. No.: B3328356
CAS No.: 455288-51-4
M. Wt: 192.3 g/mol
InChI Key: SPPBUYQOUWWYIB-UHFFFAOYSA-N
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Description

4-Amino-2,6-diisopropylaniline is an aromatic amine characterized by the presence of two isopropyl groups attached to the benzene ring at the 2 and 6 positions, and an amino group at the 4 position. This compound is known for its applications in organic synthesis, particularly in the production of dyes and polymers.

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method involves the alkylation of aniline with isopropyl halides in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete substitution at the desired positions.

    Industrial Production: Industrially, this compound can be synthesized through a Friedel-Crafts alkylation of aniline using isopropyl chloride and aluminum chloride as a catalyst. This method is favored for its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in electrophilic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Amino-2,6-diisopropylaniline is utilized in various fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including dyes and polymers.

    Biology: Used in the study of enzyme interactions and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific aromatic amine functionalities.

    Industry: Employed in the production of high-performance polymers and as a precursor for specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through its amino group, which can participate in hydrogen bonding and nucleophilic substitution reactions. The isopropyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules. Molecular targets include enzymes and receptors that interact with aromatic amines, affecting various biochemical pathways.

Comparison with Similar Compounds

    2,6-Diisopropylaniline: Lacks the amino group at the 4 position, making it less reactive in certain substitution reactions.

    4-Amino-2,6-dimethylaniline: Similar structure but with methyl groups instead of isopropyl groups, leading to different steric and electronic effects.

    4-Amino-2,6-diethylphenol: Contains an additional hydroxyl group, which significantly alters its chemical properties and applications.

Uniqueness: 4-Amino-2,6-diisopropylaniline is unique due to the combination of its amino group and bulky isopropyl groups, which confer specific reactivity and steric properties, making it valuable in specialized synthetic applications.

Properties

IUPAC Name

2,6-di(propan-2-yl)benzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPBUYQOUWWYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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